4-(4-Chlorophenyl)butan-1-amine
Overview
Description
4-(4-Chlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14ClN It features a butan-1-amine backbone substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and butan-1-amine.
Reductive Amination: The primary method involves reductive amination, where 4-chlorobenzaldehyde reacts with butan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Purification: The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, leading to the formation of different substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 4-(4-Chlorophenyl)butanoic acid.
Reduction: 4-(4-Chlorophenyl)butan-2-amine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
4-(4-Chlorophenyl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.
Biological Studies: Used in studies involving receptor binding and neurotransmitter activity due to its structural similarity to certain bioactive amines.
Materials Science: Investigated for its role in the synthesis of polymers and other advanced materials due to its functional groups.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)butan-1-amine exerts its effects involves:
Molecular Targets: It may interact with various receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: The compound can modulate neurotransmitter release and reuptake, affecting neuronal signaling pathways.
Comparison with Similar Compounds
4-(4-Chlorophenyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine.
4-(4-Chlorophenyl)butan-2-amine: A positional isomer with the amine group at the second carbon.
4-(4-Chlorophenyl)butan-1-ol: An alcohol derivative with a hydroxyl group instead of an amine.
Uniqueness: 4-(4-Chlorophenyl)butan-1-amine is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in both synthetic and research applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRKOJIBBAJAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444663 | |
Record name | 4-(4-chlorophenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63998-62-9 | |
Record name | 4-(4-chlorophenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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